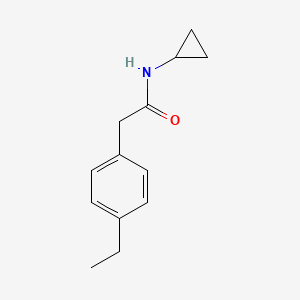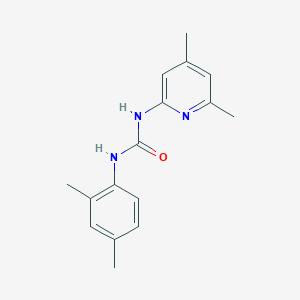![molecular formula C21H21FN2O4 B5266236 N-[2-(benzoylamino)-3-(2-fluorophenyl)acryloyl]valine](/img/structure/B5266236.png)
N-[2-(benzoylamino)-3-(2-fluorophenyl)acryloyl]valine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(benzoylamino)-3-(2-fluorophenyl)acryloyl]valine, also known as BFAV, is a synthetic compound that has been gaining attention in the scientific community due to its potential applications in various research fields. BFAV is a derivative of valine and is known for its ability to inhibit the activity of a specific enzyme, which makes it useful in studying various biological pathways.
作用機序
N-[2-(benzoylamino)-3-(2-fluorophenyl)acryloyl]valine works by inhibiting the activity of histone deacetylase, which is involved in the regulation of gene expression. Histone deacetylase removes acetyl groups from histone proteins, which can lead to the repression of gene expression. This compound binds to the active site of histone deacetylase, preventing it from removing acetyl groups and leading to the activation of tumor suppressor genes and the induction of cell death in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the induction of cell death in cancer cells, the regulation of gene expression, and the modulation of immune responses. In addition, this compound has been shown to have anti-inflammatory effects, which may make it useful in the treatment of inflammatory diseases.
実験室実験の利点と制限
One advantage of using N-[2-(benzoylamino)-3-(2-fluorophenyl)acryloyl]valine in lab experiments is its specificity for histone deacetylase, which allows for the selective inhibition of this enzyme without affecting other cellular processes. However, one limitation of using this compound is its potential toxicity, which can vary depending on the cell type and concentration used.
将来の方向性
There are several future directions for the study of N-[2-(benzoylamino)-3-(2-fluorophenyl)acryloyl]valine, including the development of more potent analogs with improved selectivity and reduced toxicity, the investigation of its potential use in combination with other cancer therapies, and the exploration of its potential use in the treatment of other diseases, such as neurodegenerative diseases and inflammatory disorders.
合成法
N-[2-(benzoylamino)-3-(2-fluorophenyl)acryloyl]valine can be synthesized using a variety of methods, including solid-phase peptide synthesis and solution-phase peptide synthesis. One common method involves the use of a coupling agent, such as HBTU or DIC, to couple the protected valine amino acid with the protected benzoylamino-3-(2-fluorophenyl)acrylic acid. The resulting intermediate is then deprotected and purified to obtain the final product.
科学的研究の応用
N-[2-(benzoylamino)-3-(2-fluorophenyl)acryloyl]valine has been used in various scientific research applications, including the study of cancer, inflammation, and neurodegenerative diseases. In cancer research, this compound has been shown to inhibit the activity of the enzyme histone deacetylase, which is involved in the regulation of gene expression and is often overexpressed in cancer cells. This inhibition can lead to the activation of tumor suppressor genes and the induction of cell death in cancer cells.
特性
IUPAC Name |
2-[[(E)-2-benzamido-3-(2-fluorophenyl)prop-2-enoyl]amino]-3-methylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O4/c1-13(2)18(21(27)28)24-20(26)17(12-15-10-6-7-11-16(15)22)23-19(25)14-8-4-3-5-9-14/h3-13,18H,1-2H3,(H,23,25)(H,24,26)(H,27,28)/b17-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGLVFZBSZQBERJ-SFQUDFHCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C(=CC1=CC=CC=C1F)NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(C(=O)O)NC(=O)/C(=C\C1=CC=CC=C1F)/NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(4-isopropoxybenzoyl)-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5266161.png)
![4-{[1-(2-ethylbenzoyl)-2-piperazinyl]carbonyl}morpholine](/img/structure/B5266162.png)
![N-isobutyl-2-methyl-5-{[(pyridin-4-ylmethyl)amino]sulfonyl}benzamide](/img/structure/B5266178.png)
![N-cyclopropyl-2-ethoxy-N-[(1-methyl-1H-imidazol-2-yl)methyl]nicotinamide](/img/structure/B5266180.png)


![5-[(3-ethyl-4-isopropyl-1-piperazinyl)methyl]-2-(2-furyl)pyrimidine](/img/structure/B5266202.png)
![2-(4-chlorophenyl)-4-[(3-pyridin-2-ylisoxazol-5-yl)methyl]morpholine](/img/structure/B5266205.png)

![N-[2-(1-azepanylcarbonyl)phenyl]-4-fluorobenzamide](/img/structure/B5266220.png)

![N-{[2-(diethylamino)pyridin-3-yl]methyl}-5,6-dimethyl-2-(trifluoromethyl)pyrimidin-4-amine](/img/structure/B5266226.png)
![N~1~,N~1~-diethyl-N~4~-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}-1,4-piperidinedicarboxamide](/img/structure/B5266232.png)
![N-(2-chlorophenyl)-N'-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)urea](/img/structure/B5266239.png)
